molecular formula C13H14N2O3 B3030213 tert-Butyl 3-formyl-1H-indazole-1-carboxylate CAS No. 882188-88-7

tert-Butyl 3-formyl-1H-indazole-1-carboxylate

Cat. No.: B3030213
CAS No.: 882188-88-7
M. Wt: 246.26
InChI Key: NURJOQOCJSRMHF-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-1H-indazole-1-carboxylate (CAS 882188-88-7) is a high-purity chemical intermediate critical to advanced organic and medicinal chemistry research. Its molecular formula is C₁₃H₁₄N₂O₃ with a molecular weight of 246.26 g/mol . The compound is characterized by a reactive formyl group positioned on the indazole scaffold, which allows for further functionalization, making it an invaluable building block for constructing complex chemical structures . This derivative is primarily employed in the synthesis of diverse indazole-based compounds, which are prominent scaffolds in drug discovery . Research applications include the development of potential drug candidates targeting inflammation, cancer, and neurological disorders . The indazole core is a significant pharmacophore found in several approved drugs and clinical candidates, such as the anticancer agents Pazopanib and Entrectinib, highlighting the importance of this intermediate in creating biologically active molecules . For research purposes, it is recommended to store the product at -20°C under an inert atmosphere to maintain its stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 3-formylindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-7-5-4-6-9(11)10(8-16)14-15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURJOQOCJSRMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743376
Record name tert-Butyl 3-formyl-1H-indazole-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882188-88-7
Record name 1,1-Dimethylethyl 3-formyl-1H-indazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882188-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-formyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-formyl-1H-indazole-1-carboxylate typically involves the formylation of an indazole derivative followed by esterification. One common method includes the Vilsmeier-Haack reaction, where an indazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting 3-formylindazole is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-formyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-formyl-1H-indazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-1H-indazole-1-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs in the Indazole Series

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
tert-Butyl 3-formyl-1H-indazole-1-carboxylate 882188-88-7 C₁₃H₁₄N₂O₃ 246.26 3-formyl Reactive formyl group; used in nucleophilic additions
tert-Butyl 3-iodo-1H-indazole-1-carboxylate N/A C₁₂H₁₃IN₂O₂ 344.05 3-iodo Melting point: 117°C; used in Sonogashira coupling reactions (80% yield)
tert-Butyl 3-cyano-1H-indazole-1-carboxylate 1337881-54-5 C₁₃H₁₃N₃O₂ 243.27 3-cyano Hazards: H315, H319, H335 (skin/eye/respiratory irritation)
tert-Butyl 3-amino-1H-indazole-1-carboxylate 1204298-58-7 C₁₂H₁₅N₃O₂ 233.27 3-amino Melting point: 159–163°C; used in peptide coupling
tert-Butyl 6-bromo-1H-indazole-1-carboxylate 877264-77-2 C₁₂H₁₃BrN₂O₂ 297.16 6-bromo Structural similarity score: 0.88; halide for cross-coupling

Heterocyclic Variants

  • tert-Butyl 4-formyl-1H-imidazole-1-carboxylate : While structurally distinct (imidazole vs. indazole), this compound shares the formyl-carboxylate motif. Its crystal structure (Acta Cryst. E, 2010) reveals planar geometry, influencing electronic properties in catalysis .
  • tert-Butyl 3-formylazetidine-1-carboxylate (177947-96-5) : A four-membered azetidine ring replaces indazole, offering conformational rigidity. Its smaller ring size may enhance metabolic stability in drug candidates .

Biological Activity

tert-Butyl 3-formyl-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
IUPAC Name This compound
CAS Number 882188-88-7

The presence of the formyl group allows for various chemical interactions, making it a versatile candidate for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through its functional groups. Key mechanisms include:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • π-π Stacking Interactions : The indazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

These interactions can modulate various molecular pathways, leading to observed biological effects such as antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activities

Research indicates several notable biological activities associated with this compound:

Antimicrobial Activity

Indazole derivatives have shown effectiveness against various bacterial and fungal strains. The compound's structure suggests potential antimicrobial properties that warrant further investigation.

Anticancer Properties

Studies have indicated that compounds within the indazole class may exhibit anticancer properties. This is often attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which may be linked to its ability to inhibit specific enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related indazole compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : In vitro studies demonstrated that indazole derivatives could inhibit tumor cell growth by inducing apoptosis. For instance, a study highlighted the effectiveness of similar compounds in reducing the proliferation of breast carcinoma cell lines by arresting them in the G1 phase of the cell cycle .
  • Enzyme Inhibition : Research on enzyme inhibition revealed that compounds with similar structures could effectively inhibit key enzymes involved in disease processes. This suggests that this compound may also act as an enzyme inhibitor, potentially leading to therapeutic applications .
  • Receptor Binding Studies : Interaction studies using molecular docking techniques indicated that this compound could bind effectively to various biological targets, suggesting its potential as a lead compound for drug development.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-formyl-1H-indazole-1-carboxylate?

The synthesis typically involves sequential protection, formylation, and purification steps:

Protection : The indazole nitrogen at the 1-position is protected using tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) under anhydrous conditions .

Formylation : The 3-position is formylated via Vilsmeier-Haack conditions (POCl₃/DMF) at 0–60°C, followed by hydrolysis to yield the aldehyde .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

StepReaction TypeReagents/ConditionsKey Considerations
1ProtectionBoc₂O, Et₃N, DCM, 0°C → RTAnhydrous conditions critical to avoid Boc group hydrolysis
2FormylationPOCl₃, DMF, 60°C, 6h; H₂O quenchMonitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc)
3PurificationSilica gel, hexane/EtOAc (7:3 → 1:1)Check fractions by LC-MS for aldehyde confirmation

Q. How is this compound characterized using spectroscopic methods?

  • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; tert-butyl singlet at δ 1.5–1.6 ppm.
  • ¹³C NMR : Carbamate carbonyl at ~155 ppm; aldehyde carbon at ~190 ppm .
  • IR : C=O stretches at ~1700 cm⁻¹ (carbamate) and ~2800 cm⁻¹ (aldehyde C-H).
  • X-ray crystallography : Resolves molecular geometry, as demonstrated for tert-butyl 4-formyl-1H-imidazole-1-carboxylate .
  • ESI-MS : Exact mass confirmed as 246.0811 g/mol .

Q. What purification techniques are effective for this compound?

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (yield: 70–85%) .
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • HPLC : For high-purity requirements (≥98%), employ C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can one optimize the formylation reaction at the 3-position to maximize yield?

  • Reagent stoichiometry : Use a 2:1 molar ratio of POCl₃ to DMF to minimize side reactions .
  • Temperature control : Maintain 0–5°C during POCl₃ addition to control exothermicity.
  • Solvent selection : DMF enhances electrophilicity of the formylating agent but requires careful quenching to avoid over-hydrolysis .
ParameterOptimal RangeImpact on Yield
POCl₃:DMF ratio2:1Reduces dimerization byproducts
Reaction time4–6hLonger durations risk decomposition
Quenching methodGradual H₂O additionPrevents aldehyde oxidation

Q. What strategies resolve contradictory NMR data in structural elucidation of derivatives?

  • Dynamic NMR : Variable-temperature ¹H NMR identifies rotational isomers (e.g., tert-butyl group conformers) .
  • 2D techniques : HSQC/HMBC correlations confirm aldehyde connectivity and distinguish regioisomers.
  • X-ray crystallography : Definitive proof of structure, as shown for tert-butyl 4-formyl-1H-imidazole-1-carboxylate .

Q. How does the tert-butyl carbamate group influence the reactivity of the indazole ring?

  • Steric hindrance : Shields the 1-position, directing electrophilic substitution (e.g., formylation) to the 3-position .
  • Electronic effects : The electron-withdrawing carbamate group deactivates the ring, requiring stronger electrophiles (e.g., Vilsmeier-Haack) for formylation .
  • Stability : Enhances resistance to nucleophilic attack under basic conditions compared to methyl or benzyl carbamates .

Q. What are the mechanistic insights into the stability of this compound under acidic/basic conditions?

  • Acidic conditions : The Boc group hydrolyzes to 1H-indazole-3-carbaldehyde, confirmed by LC-MS monitoring .
  • Basic conditions : Aldehyde oxidation to carboxylic acid occurs at pH > 10, requiring inert atmospheres for storage .
  • Thermal stability : Decomposes above 150°C, necessitating low-temperature storage (freezer recommended) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-formyl-1H-indazole-1-carboxylate
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tert-Butyl 3-formyl-1H-indazole-1-carboxylate

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